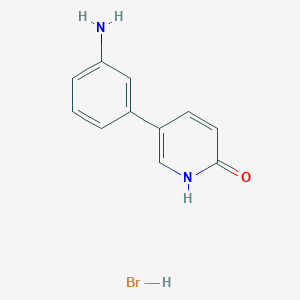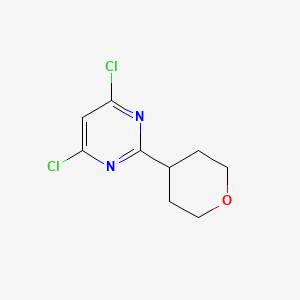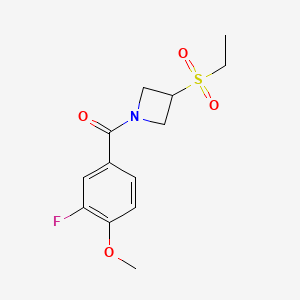
5-(3-Aminophenyl)pyridin-2-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)pyridin-2-ol hydrobromide is a chemical compound with the molecular weight of 267.13 . It is a powder that is stored at room temperature . The compound’s IUPAC name is 5-(3-aminophenyl)pyridin-2-ol hydrobromide .
Molecular Structure Analysis
The InChI code for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide is 1S/C11H10N2O.BrH/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9;/h1-7H,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-(3-Aminophenyl)pyridin-2-ol hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 267.13 . The compound’s IUPAC name is 5-(3-aminophenyl)pyridin-2-ol hydrobromide .Wissenschaftliche Forschungsanwendungen
Carcinogenic Potential and Synthesis
5-Phenyl-2-pyridinamine (PPA), structurally related to 5-(3-Aminophenyl)pyridin-2-ol hydrobromide, is a pyrolysis product of phenylalanine identified in broiled sardines. Due to its mutagenic properties in the Ames test and structural similarity to aminobiphenyls, PPA is considered potentially carcinogenic. Research has focused on developing synthesis methods for PPA and its metabolites for biological studies, including the synthesis of tritiated PPA and its carcinogenic metabolites, hydroxylamine, and hydroxamic acid of PPA (Stavenuiter et al., 1985).
Enzymatic Oxyfunctionalization
Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, demonstrates the ability to convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. This enzymatic process is an attractive method for the preparation of hydroxylated pyridines, particularly aminopyridinols, which are in demand as synthons for pharmaceutical products and as building blocks for unique polymers (Stankevičiūtė et al., 2016).
Synthesis of Related Compounds
Research has also been conducted on the synthesis of related compounds like 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, highlighting the relevance of pyridine derivatives in pharmaceutical synthesis (Guo et al., 2015).
Safety and Hazards
The safety information for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-aminophenyl)-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.BrH/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9;/h1-7H,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNDOJPHMEZRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)pyridin-2-ol hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2396314.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)


![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)


![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)


![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)
![2-(ethylsulfanyl)-N~8~-(4-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2396336.png)